molecular formula C27H32O15 B1264422 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Cat. No.: B1264422
M. Wt: 596.5 g/mol
InChI Key: OMQADRGFMLGFJF-AVTYVREMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eriocitrin is a flavonoid compound predominantly found in citrus fruits such as lemons and grapefruits. It belongs to the dihydroflavonoid class and is known for its strong antioxidant properties. Eriocitrin has been extensively studied for its potential health benefits, including lipid-lowering, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the demethylation of hesperidin. The process involves using a demethylation reagent to convert hesperidin into eriocitrin. This method is advantageous due to the low cost of raw materials and the simplicity of the reaction steps .

Industrial Production Methods: The industrial production of eriocitrin typically involves the extraction from citrus fruits. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Eriocitrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Eriocitrin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Eriocitrin: Eriocitrin is unique due to its strong antioxidant activity, which is higher than that of hesperidin and naringin. Additionally, its ability to modulate gut microbiota and its potential in preventing muscle atrophy make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9?,16?,18?,20-,21+,22+,23+,24?,25?,26+,27+/m0/s1

InChI Key

OMQADRGFMLGFJF-AVTYVREMSA-N

Isomeric SMILES

CC1[C@@H]([C@H](C([C@@H](O1)OCC2[C@H]([C@H](C([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Synonyms

eriocitrin
eriodictyol 7-O-beta-rutinoside

Origin of Product

United States

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